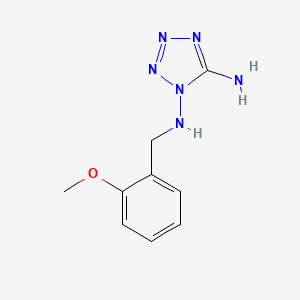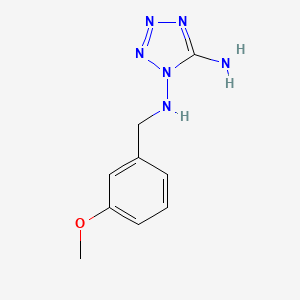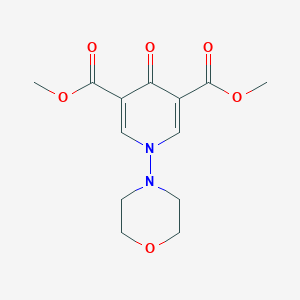![molecular formula C13H12BrN3O3 B4327976 methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327976.png)
methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
Methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate inhibits the activity of BRD4 by binding to its bromodomain, which prevents it from interacting with acetylated histones. This, in turn, leads to the downregulation of gene expression, which is essential for the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has significant biochemical and physiological effects, particularly in cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. Additionally, methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its specificity towards BRD4. This ensures that the effects observed are solely due to the inhibition of BRD4 and not any other proteins. However, one of the limitations of using methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is its solubility, which can make it challenging to use in experiments.
Direcciones Futuras
There are several future directions for the use of methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate in scientific research. One potential direction is the investigation of its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate for different diseases. Furthermore, the development of more soluble analogs of methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate could improve its usability in lab experiments.
Conclusion:
In conclusion, methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that has significant potential in scientific research due to its ability to inhibit the activity of BRD4. It has shown promising therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. However, further studies are needed to determine its optimal dosage, administration, and potential use in combination with other drugs.
Aplicaciones Científicas De Investigación
Methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has shown potential therapeutic applications in various scientific research studies. It has been found to inhibit the activity of bromodomain-containing protein 4 (BRD4), a protein that plays a crucial role in the regulation of gene expression. BRD4 has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has been investigated as a potential treatment for these diseases.
Propiedades
IUPAC Name |
methyl 5-[(4-bromophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-17-11(13(19)20-2)7-10(16-17)12(18)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMUDMFFEHKKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-5-carboxylic acid, 3-[[(4-bromophenyl)amino]carbonyl]-1-methyl-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4327893.png)
![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B4327900.png)

![N-(2-phenylethyl)-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B4327911.png)



![N~1~-[4-(dimethylamino)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B4327958.png)
![5-bromo-1'-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4327961.png)
![methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327963.png)
![methyl 3-{[(2,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327982.png)
![methyl 3-{[(4-chlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327988.png)

![methyl 3-{[(2-cyano-4,5-diethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327993.png)